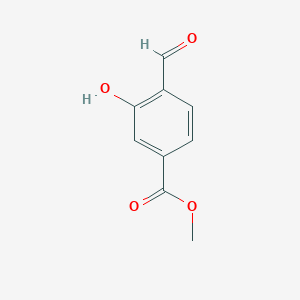

Methyl 4-formyl-3-hydroxybenzoate

描述

Structure

3D Structure

属性

IUPAC Name |

methyl 4-formyl-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCTZIDLDSYPOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559789 | |

| Record name | Methyl 4-formyl-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24589-98-8 | |

| Record name | Methyl 4-formyl-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-formyl-3-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-formyl-3-hydroxybenzoate: Chemical Properties, Structure Elucidation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 4-formyl-3-hydroxybenzoate, a versatile organic compound with applications in pharmaceutical and chemical synthesis. The document details experimental protocols for its synthesis and purification, and provides a thorough analysis of its structure through spectroscopic methods including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide explores the compound's potential biological activities, specifically its role as a potential α-glucosidase inhibitor and its antimicrobial properties, offering insights into its mechanism of action.

Chemical and Physical Properties

This compound is an aromatic organic compound characterized by the presence of a methyl ester, a formyl (aldehyde), and a hydroxyl group attached to a benzene ring. These functional groups contribute to its unique chemical reactivity and physical properties. A summary of its key properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₄ | [PubChem CID: 14395860] |

| Molecular Weight | 180.16 g/mol | [PubChem CID: 14395860] |

| IUPAC Name | This compound | [PubChem CID: 14395860] |

| CAS Number | 24589-98-8 | [PubChem CID: 14395860] |

| Appearance | White solid | [1] |

| Topological Polar Surface Area | 63.6 Ų | [PubChem CID: 14395860] |

| Hydrogen Bond Donor Count | 1 | [ChemScene] |

| Hydrogen Bond Acceptor Count | 4 | [ChemScene] |

| Rotatable Bond Count | 2 | [ChemScene] |

Synthesis and Purification

A reliable method for the synthesis of this compound involves the esterification of 4-formyl-3-hydroxybenzoic acid. The following protocol provides a detailed procedure for this synthesis.

Experimental Protocol: Esterification of 4-formyl-3-hydroxybenzoic acid[1]

Materials:

-

4-formyl-3-hydroxybenzoic acid (5 g, 30 mmol)

-

Methanol (70 mL)

-

Thionyl chloride (3.29 mL, 45 mmol)

-

Toluene (50 mL)

-

Ethyl acetate

-

Hexane

Procedure:

-

Suspend 4-formyl-3-hydroxybenzoic acid (5 g, 30 mmol) in methanol (70 mL) in a round-bottom flask.

-

Add thionyl chloride (3.29 mL, 45 mmol) dropwise to the suspension.

-

Heat the mixture to reflux and maintain for 12 hours (overnight).

-

After reflux, concentrate the reaction mixture to dryness using a rotary evaporator.

-

Add toluene (50 mL) to the residue and concentrate again to remove any remaining thionyl chloride.

-

Recrystallize the crude product from an ethyl acetate-hexane solvent system.

-

This procedure yields approximately 4.8 g (85%) of this compound as a white solid.[1]

A logical workflow for this synthesis is depicted in the following diagram:

Structure Elucidation

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the aldehyde proton, the methyl protons of the ester, and the hydroxyl proton. Due to the substitution pattern, the aromatic region will likely display a complex splitting pattern. The aldehyde proton will appear as a singlet at a characteristic downfield shift (around 10 ppm). The methyl ester protons will be observed as a singlet around 3.9 ppm. The hydroxyl proton signal may be broad and its position can vary depending on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide evidence for all nine carbon atoms in the molecule. The carbonyl carbons of the ester and aldehyde groups will resonate at the downfield end of the spectrum (typically >160 ppm). The aromatic carbons will appear in the range of 110-160 ppm, and the methyl carbon of the ester group will be observed at a more upfield position (around 50-60 ppm).

Predicted ¹H and ¹³C NMR Data:

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | ~9.8 | s |

| Aromatic (H-2) | ~7.6 | d |

| Aromatic (H-5) | ~7.0 | d |

| Aromatic (H-6) | ~7.8 | dd |

| Hydroxyl (-OH) | Variable | br s |

| Methyl (-OCH₃) | ~3.9 | s |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (C=O) | ~191 |

| Ester Carbonyl (C=O) | ~166 |

| Aromatic (C-1) | ~125 |

| Aromatic (C-2) | ~118 |

| Aromatic (C-3) | ~160 |

| Aromatic (C-4) | ~135 |

| Aromatic (C-5) | ~119 |

| Aromatic (C-6) | ~132 |

| Methyl (-OCH₃) | ~52 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

Table 4: Characteristic IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aldehyde) | 2700-2850 (two weak bands) |

| C=O stretch (aldehyde) | ~1690 |

| C=O stretch (ester) | ~1720 |

| C=C stretch (aromatic) | 1450-1600 |

| C-O stretch (ester) | 1100-1300 |

Mass Spectrometry (MS)

Mass spectrometric analysis provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) in positive mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 181.[1]

The general workflow for the spectroscopic analysis of this compound is outlined below:

Biological Activity and Mechanism of Action

Preliminary studies suggest that this compound possesses noteworthy biological activities, particularly as an enzyme inhibitor and an antimicrobial agent.

α-Glucosidase Inhibition

This compound has been identified as a potential inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion.[2] Inhibition of this enzyme can delay the absorption of glucose, which is a therapeutic strategy for managing type 2 diabetes. The inhibitory activity of phenolic compounds like this compound is often attributed to their ability to bind to the active site of the enzyme, preventing the substrate from binding. This interaction can involve hydrogen bonding and hydrophobic interactions with the amino acid residues in the enzyme's active site.

The proposed mechanism of α-glucosidase inhibition is illustrated in the following diagram:

Antimicrobial Activity

Derivatives of hydroxybenzoic acid, commonly known as parabens, are well-known for their antimicrobial properties.[2] The mechanism of action is believed to involve the disruption of bacterial cell membrane transport processes and the inhibition of DNA and RNA synthesis.[2] The lipophilicity of the molecule plays a role in its ability to penetrate the bacterial cell membrane.

Conclusion

This compound is a compound with significant potential in both synthetic chemistry and pharmacology. This guide has provided a detailed overview of its chemical properties, a practical protocol for its synthesis, and a comprehensive approach to its structural elucidation using modern spectroscopic techniques. The exploration of its biological activities as an α-glucosidase inhibitor and an antimicrobial agent opens avenues for further research and development in the pharmaceutical industry. The presented data and protocols are intended to serve as a valuable resource for scientists and researchers working with this versatile molecule.

References

Spectroscopic data of "Methyl 4-formyl-3-hydroxybenzoate" (¹H NMR, ¹³C NMR, IR, MS)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-formyl-3-hydroxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.94 | s | 1H | -OH |

| 9.98 | s | 1H | -CHO |

| 7.69 - 7.63 | m | 3H | Ar-H |

| 3.94 | s | 3H | -OCH₃ |

Solvent: Chloroform-d

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 196.44 | -CHO |

| 165.67 | -C=O (ester) |

| 161.24 | Ar-C-OH |

| 137.30 | Ar-C |

| 133.62 | Ar-C |

| 122.86 | Ar-C |

| 120.40 | Ar-C |

| 119.12 | Ar-C |

| 52.69 | -OCH₃ |

Solvent: Chloroform-d

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (phenolic) |

| 2850, 2750 | Medium | C-H stretch (aldehyde) |

| 1720 | Strong | C=O stretch (ester) |

| 1680 | Strong | C=O stretch (aldehyde) |

| 1600, 1480 | Medium-Strong | C=C stretch (aromatic) |

| 1250 | Strong | C-O stretch (ester/ether) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Ion Type |

| 181.0494 | [M+H]⁺ |

Experimental Protocols

The following sections detail the methodologies used for the acquisition of the spectroscopic data.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (5-10 mg) was prepared in deuterated chloroform (CDCl₃, ~0.6 mL). The ¹H and ¹³C NMR spectra were recorded on a 600 MHz NMR spectrometer.[1] The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C). For ¹H NMR, a standard one-pulse sequence was utilized. For ¹³C NMR, a proton-decoupled pulse sequence was employed to simplify the spectrum. Data processing, including Fourier transformation, phase correction, and baseline correction, was performed using standard NMR software.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample was dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ESI source via direct infusion. The analysis was conducted in positive ion mode to observe the protonated molecule [M+H]⁺.[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to Methyl 4-formyl-3-hydroxybenzoate (CAS: 24589-98-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-formyl-3-hydroxybenzoate is an organic compound with the CAS number 24589-98-8. It belongs to the class of substituted benzaldehydes and possesses a multifunctional structure containing a methyl ester, a hydroxyl group, and a formyl (aldehyde) group attached to a benzene ring. This arrangement of functional groups makes it a valuable intermediate in organic synthesis and a candidate for investigation in medicinal chemistry and drug development. Its potential biological activities, including antimicrobial and enzyme inhibitory effects, are of particular interest to the scientific community.

This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on presenting data in a clear and accessible format for researchers.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some data is readily available, specific quantitative values for properties such as melting point and solubility are not consistently reported in publicly available literature.

Table 1: General and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 24589-98-8 | [2] |

| Molecular Formula | C₉H₈O₄ | [2] |

| Molecular Weight | 180.16 g/mol | [2] |

| Appearance | White solid (based on synthesis reports) | Inferred from synthesis protocols |

| Melting Point | Data not available for this specific isomer. The isomer Methyl 3-formyl-4-hydroxybenzoate has a reported melting point of 80-84 °C. | |

| Boiling Point | Data not available | |

| Solubility | Data not available for this specific compound. A related compound, Methyl 4-formylbenzoate, is reported to be insoluble in water and soluble in methanol. It is anticipated that this compound would have limited solubility in water and better solubility in organic solvents like methanol, ethanol, and DMSO. | [3] |

| SMILES | COC(=O)C1=CC=C(C=O)C(O)=C1 | [2] |

| InChI | InChI=1S/C9H8O4/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-5,11H,1H3 | [1] |

Synthesis

The synthesis of this compound can be achieved through the formylation of methyl 3-hydroxybenzoate. The Reimer-Tiemann and Duff reactions are classical methods for the ortho-formylation of phenols and are theoretically applicable. A detailed protocol for a related formylation reaction is provided below.

Experimental Protocol: Synthesis from Methyl 3-hydroxybenzoate

This protocol describes a method for the formylation of a hydroxybenzoate derivative.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

Methyl 3-hydroxybenzoate

-

Anhydrous Magnesium Chloride (MgCl₂)

-

Triethylamine (Et₃N)

-

Acetonitrile (MeCN)

-

Paraformaldehyde

-

Hydrochloric acid (3 M aqueous solution)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Under an inert atmosphere, add methyl 3-hydroxybenzoate (1.0 eq) to acetonitrile.

-

Cool the mixture to 0 °C.

-

Slowly add anhydrous magnesium chloride (3.0 eq) in portions while maintaining the temperature at 0 °C.

-

Following the addition of MgCl₂, add triethylamine (5.0 eq) in batches at 0 °C.

-

Add paraformaldehyde (6.0 eq) in portions to the reaction mixture at 0 °C.

-

After the addition is complete, raise the temperature to 80 °C and stir the reaction for 12 hours.

-

Cool the reaction mixture to room temperature and add ethyl acetate.

-

Pour the mixture into a 3 M aqueous hydrochloric acid solution and separate the layers.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by trituration with hexane and filtration to yield this compound as a white solid.

Spectroscopic Data

Detailed and verified spectroscopic data for this compound is not consistently available in public databases. The following tables provide expected spectral characteristics based on the structure and data from related compounds.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~11.0 | s | -OH |

| ~10.0 | s | -CHO |

| ~7.8 | d | Ar-H |

| ~7.5 | dd | Ar-H |

| ~7.0 | d | Ar-H |

| ~3.9 | s | -OCH₃ |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=O (aldehyde) |

| ~166 | C=O (ester) |

| ~160 | Ar-C (C-OH) |

| ~135 | Ar-C |

| ~130 | Ar-C |

| ~125 | Ar-C (C-CHO) |

| ~120 | Ar-C |

| ~115 | Ar-C |

| ~52 | -OCH₃ |

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 (broad) | O-H stretch |

| ~3050 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (ester) |

| ~1680 | C=O stretch (aldehyde) |

| ~1600, ~1450 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ester/phenol) |

Biological Activity

Potential Antimicrobial Activity

Substituted benzaldehydes are known to possess antimicrobial properties. The activity is often dependent on the nature and position of the substituents on the aromatic ring. A general workflow for assessing antimicrobial activity is presented below.

Caption: General workflow for antimicrobial testing.

Potential α-Glucosidase Inhibition

Hydroxybenzoate derivatives have been investigated as potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes. A generalized workflow for an α-glucosidase inhibition assay is provided.

Caption: Workflow for α-glucosidase inhibition assay.

Safety and Handling

This compound should be handled with care in a laboratory setting. The following GHS hazard information has been reported:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

It is recommended to handle this compound in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a versatile organic compound with potential for further exploration in synthetic and medicinal chemistry. This guide has summarized the currently available information on its properties, synthesis, and potential biological activities. While there are gaps in the publicly available quantitative data for this specific molecule, the provided information serves as a valuable resource for researchers. Further studies are warranted to fully characterize its physical properties and to elucidate its biological activity profile, which may open new avenues for its application in drug discovery and development.

References

Physical and chemical characteristics of "Methyl 4-formyl-3-hydroxybenzoate"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Methyl 4-formyl-3-hydroxybenzoate, a versatile organic compound with potential applications in pharmaceutical and chemical synthesis. This document collates available data on its properties, spectral analysis, and synthesis, offering a valuable resource for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

This compound is an aromatic compound containing carboxylate, hydroxyl, and aldehyde functional groups. These features contribute to its unique chemical reactivity and potential for further synthetic modifications.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O₄ | --INVALID-LINK-- |

| Molecular Weight | 180.16 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 24589-98-8 | --INVALID-LINK-- |

| Appearance | White solid | [1] |

| Melting Point | 80-84 °C (for isomer Methyl 3-formyl-4-hydroxybenzoate) | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| SMILES | COC(=O)C1=CC(=C(C=C1)C=O)O | --INVALID-LINK-- |

| InChI Key | OMCTZIDLDSYPOA-UHFFFAOYSA-N | --INVALID-LINK-- |

Spectral Data

The structural features of this compound can be elucidated through various spectroscopic techniques.

Table 2: Spectral Data of this compound

| Technique | Data | Source(s) |

| Mass Spectrometry (MS) | Molecular ion peak [M+H]⁺ at m/z 181.04. | [1] |

| ¹H NMR | Spectral data available at ChemicalBook. | [2] |

| ¹³C NMR | Spectral data available at ChemicalBook. | [2] |

| Infrared (IR) Spectroscopy | Spectral data available at ChemicalBook. | [2] |

Experimental Protocols

Synthesis of this compound

Method 1: From 4-Formyl-3-hydroxybenzoic acid

This method involves the esterification of 4-Formyl-3-hydroxybenzoic acid using methanol in the presence of an acid catalyst.

-

Materials:

-

Procedure:

-

Dissolve 4-Formyl-3-hydroxybenzoic acid in methanol.[1]

-

Slowly add thionyl chloride to the solution.[1]

-

Stir the reaction mixture at 60 °C for 3 hours.[1]

-

Concentrate the reaction mixture under reduced pressure.[1]

-

Grind the crude product with hexane and filter to obtain this compound as a white solid.[1]

-

Method 2: From Methyl 3-hydroxybenzoate and Paraformaldehyde

This synthesis route involves the formylation of methyl 3-hydroxybenzoate.

-

Materials:

-

Procedure:

-

Under an inert gas atmosphere, add methyl 3-hydroxybenzoate to acetonitrile.[1]

-

Cool the mixture to 0 °C and slowly add anhydrous magnesium chloride in portions.[1]

-

Add triethylamine in batches at 0 °C.[1]

-

Add paraformaldehyde in batches at 0 °C.[1]

-

Raise the temperature to 80 °C and continue the reaction for 12 hours.[1]

-

Cool the reaction solution to room temperature and add ethyl acetate, followed by stirring for 30 minutes.[1]

-

Pour the reaction solution into a 3M aqueous hydrochloric acid solution and separate the layers.[1]

-

Extract the aqueous layer twice with ethyl acetate.[1]

-

Caption: Workflow for the synthesis of this compound from Methyl 3-hydroxybenzoate.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Detection: UV detection at an appropriate wavelength determined by a UV scan of the compound.

-

Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.

Caption: General workflow for the HPLC analysis of this compound.

Biological Activity and Potential Applications

Preliminary research suggests that this compound may possess antimicrobial properties and could serve as a precursor in the synthesis of α-glucosidase inhibitors.[3] α-Glucosidase is an enzyme involved in the digestion of carbohydrates, and its inhibition is a therapeutic strategy for managing type 2 diabetes.[4]

The development of new α-glucosidase inhibitors is an active area of research in drug discovery. The general mechanism of action for these inhibitors involves binding to the active site of the α-glucosidase enzyme in the small intestine, which competitively and reversibly inhibits the cleavage of complex carbohydrates into absorbable monosaccharides. This process delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.

While specific studies on the enzyme kinetics and signaling pathways directly involving this compound are limited, its structural similarity to other known inhibitors suggests it could be a valuable scaffold for the design of new therapeutic agents. Further research is needed to fully elucidate its biological activity and potential signaling pathway interactions.

Caption: Proposed mechanism of action for α-glucosidase inhibitors in managing hyperglycemia.

Conclusion

This compound is a compound with significant potential for synthetic and medicinal chemistry. This guide has summarized its known physical and chemical properties, provided detailed experimental protocols for its synthesis, and outlined a general analytical method. While its biological activities are not yet fully characterized, its potential as a precursor for α-glucosidase inhibitors warrants further investigation. This document serves as a foundational resource to facilitate future research and development involving this versatile molecule.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Methyl 4-formylbenzoate, 99% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Methyl 4-Formylbenzoate | C9H8O3 | CID 15294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Studies of Novel Benzothiazole-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to Methyl 4-formyl-3-hydroxybenzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-formyl-3-hydroxybenzoate, a multifunctional aromatic compound, has emerged as a pivotal starting material and intermediate in the landscape of organic synthesis. Its unique arrangement of an aldehyde, a hydroxyl group, and a methyl ester on a benzene ring offers a versatile platform for the construction of a diverse array of complex molecules. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, with a focus on its role in the development of bioactive compounds and advanced materials.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of a building block is fundamental for its effective utilization in synthesis. The key data for this compound are summarized below.

| Property | Value |

| CAS Number | 24589-98-8 |

| Molecular Formula | C₉H₈O₄ |

| Molecular Weight | 180.16 g/mol |

| IUPAC Name | This compound |

| Appearance | White to off-white solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in methanol, ethanol, and other common organic solvents. |

| ¹H NMR (CDCl₃) | δ (ppm) 11.1 (s, 1H, -OH), 9.9 (s, 1H, -CHO), 7.8 (d, 1H), 7.5 (s, 1H), 7.0 (d, 1H), 3.9 (s, 3H, -OCH₃) |

| ¹³C NMR | Data not available in searched literature. |

| IR Spectroscopy | Data not available in searched literature. |

| Mass Spectrometry | MS (ESI+): m/z 181.04 [M+H]⁺[1] |

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Method 1: Esterification of 4-formyl-3-hydroxybenzoic acid

A straightforward and high-yielding method involves the esterification of commercially available 4-formyl-3-hydroxybenzoic acid.

Experimental Protocol:

To a solution of 4-formyl-3-hydroxybenzoic acid (1.2 g, 7.22 mmol) in methanol (10 ml), thionyl chloride (1.054 ml, 14.45 mmol) is added slowly. The reaction mixture is then stirred at 60°C for 3 hours. After completion, the solvent is removed under reduced pressure. The crude product is triturated with hexane and filtered to afford this compound as a white solid.[1]

-

Yield: 1.3 g (100%)[1]

-

Advantages: High yield, simple procedure.

-

Disadvantages: Use of thionyl chloride requires careful handling.

Method 2: Oxidation of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate

This method involves the selective oxidation of the primary alcohol in the presence of other sensitive functional groups.

Experimental Protocol:

To a solution of methyl 3-hydroxy-4-(hydroxymethyl)benzoate (250 mg, 1.37 mmol) in 3 mL of 10% aqueous methanol is added 10% Pd/C (73 mg, 2.5 mol%), potassium carbonate (567 mg, 4.11 mmol), and sodium borohydride (5.2 mg, 0.137 mmol). The mixture is stirred under an oxygen atmosphere overnight. The reaction is then worked up to isolate the desired product.

-

Yield: Not explicitly reported for this step in the provided literature.

-

Advantages: Utilizes a milder oxidizing system.

-

Disadvantages: Requires careful control of reaction conditions to avoid over-oxidation.

Method 3: Formylation of Methyl 3-hydroxybenzoate (Duff Reaction)

The Duff reaction provides a method for the direct formylation of phenols using hexamethylenetetramine. This approach introduces the aldehyde group ortho to the hydroxyl substituent.[2][3]

General Considerations:

The Duff reaction is typically carried out in acidic conditions, often using glycerol and boric acid, at elevated temperatures. The regioselectivity is generally high for the ortho position due to the directing effect of the hydroxyl group.[2][3] While a specific protocol for the formylation of methyl 3-hydroxybenzoate to yield the desired product was not detailed in the searched literature, this method represents a viable synthetic strategy.

Key Reactions and Synthetic Utility

The reactivity of this compound is dictated by its three functional groups: the aldehyde, the phenol, and the methyl ester. This trifunctional nature allows for a wide range of chemical transformations, making it a valuable building block.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for carbon-carbon and carbon-nitrogen bond formation.

Experimental Protocol:

A solution of this compound (100 mg, 0.556 mmol) and adamantanemethylamine (96.4 mg, 0.583 mmol) in 2 mL of methanol is stirred for 30 minutes at room temperature. Sodium borohydride (37.8 mg, 1.00 mmol) is then added, and the reaction mixture is stirred for approximately 3 hours. The mixture is concentrated in vacuo and partitioned between ethyl acetate and water. The aqueous layer is extracted twice with ethyl acetate, and the combined organic phases are dried and concentrated to yield the product.

-

Application: This reaction is a key step in the synthesis of precursors for HDAC6 inhibitors and imaging agents.

This base-catalyzed condensation with a ketone or another aldehyde is a classic method for forming α,β-unsaturated carbonyl compounds, such as chalcones.

General Protocol:

To a stirred solution of this compound and a suitable acetophenone derivative in ethanol, an aqueous solution of a base (e.g., NaOH or KOH) is added dropwise at a low temperature. The reaction is typically stirred for several hours at room temperature. The product is then isolated by pouring the reaction mixture into ice-cold water and acidifying to precipitate the chalcone, which is then collected by filtration.

The Knoevenagel condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, provides access to electron-deficient alkenes.

General Considerations:

This reaction is typically catalyzed by a weak base, such as piperidine or pyridine. The resulting products are valuable intermediates for the synthesis of various heterocyclic compounds. While a specific protocol for this compound was not found in the searched literature, this reaction is a standard transformation for aromatic aldehydes.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group can be readily alkylated or acylated to introduce a variety of substituents.

General Considerations for Protection/Alkylation:

Standard procedures for the protection of phenols, such as conversion to a benzyl ether or a silyl ether, can be employed when the reactivity of the hydroxyl group needs to be masked during subsequent transformations. Alkylation with various electrophiles under basic conditions (e.g., using potassium carbonate and an alkyl halide in a polar aprotic solvent) is also a common strategy.

Reactions of the Ester Group

The methyl ester can undergo hydrolysis, amidation, or reduction.

The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Experimental Protocol:

A solution of this compound (0.05 g, 0.27 mmol) and NaH₂PO₄·2H₂O (0.11 g, 0.69 mmol) in a 2:1 mixture of DMSO and water (7.5 ml) is cooled to 0°C. Sodium chlorite (0.075 g, 0.66 mmol) is then added. The reaction mixture is allowed to stir at room temperature for 12 hours. The reaction is then acidified with 1N HCl to precipitate the product.[1]

-

Application: This transformation is useful for creating di-acid building blocks for various applications, including the synthesis of monomers for polymerization.[1]

Applications in Drug Discovery and Materials Science

The versatility of this compound has led to its use in the synthesis of a range of functional molecules.

Synthesis of Bioactive Molecules

-

HDAC6 Inhibitors and Imaging Agents: This building block is a key component in the synthesis of potent and selective histone deacetylase 6 (HDAC6) inhibitors. The aldehyde group serves as a point of attachment for amine-containing fragments through reductive amination, leading to the creation of complex molecules with therapeutic and diagnostic potential.

-

PI3K Inhibitors: this compound has been utilized in the construction of benzoxazepine-based phosphoinositide 3-kinase (PI3K) inhibitors, which are a class of anticancer agents.

-

α-Glucosidase and β-Lactamase Inhibitors: The literature suggests the use of "4-Carbomethoxysalicylaldehyde" (a synonym for this compound) in the preparation of α-glucosidase inhibitors, which are relevant for the management of diabetes, and β-lactamase substrates. However, specific synthetic protocols and biological activity data for these applications were not found in the performed searches.

Materials Science

-

Metal-Organic Frameworks (MOFs): The carboxylate and hydroxyl groups of derivatives of this compound can act as ligands for metal ions, leading to the formation of highly porous and crystalline materials known as metal-organic frameworks. These materials have potential applications in gas storage, catalysis, and sensing. A reported synthesis involves the reaction of a derivative of this building block with zirconium tetrachloride to form zirconium-pentacarboxylate frameworks.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate key synthetic transformations and workflows involving this compound.

References

A Technical Guide to Methyl 4-formyl-3-hydroxybenzoate: Synthesis and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and initial physicochemical and spectroscopic characterization of Methyl 4-formyl-3-hydroxybenzoate. This document is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who require detailed information on this compound. The guide includes a summary of its chemical properties, a detailed experimental protocol for its synthesis, and a compilation of its spectroscopic data for identification and verification. Visual diagrams illustrating the synthesis workflow and characterization process are also provided to facilitate understanding.

Introduction

This compound, also known as 4-Carbomethoxysalicylaldehyde, is an organic compound with the chemical formula C₉H₈O₄.[1][2] It belongs to the class of aromatic compounds containing a benzoate, a formyl (aldehyde), and a hydroxyl group. Its structure makes it a potentially valuable building block in the synthesis of more complex molecules for pharmaceutical and materials science applications. This guide focuses on the fundamental aspects of its preparation and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 24589-98-8 | [1][2] |

| Molecular Formula | C₉H₈O₄ | [1][2] |

| Molecular Weight | 180.16 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Carbomethoxysalicylaldehyde, 2-hydroxy-4-methoxycarbonylbenzaldehyde | [1] |

| Appearance | White solid | [3] |

| Topological Polar Surface Area (TPSA) | 63.6 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bonds | 2 | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through the formylation of Methyl 3-hydroxybenzoate. A common method involves the use of formaldehyde in the presence of a catalyst.

Experimental Protocol: Synthesis from Methyl 3-hydroxybenzoate

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

-

Methyl 3-hydroxybenzoate

-

Formaldehyde

-

Hexane

-

Appropriate solvent (e.g., a non-polar organic solvent)

-

Catalyst (as required by specific literature procedures)

-

Standard laboratory glassware and equipment for organic synthesis (reaction flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

-

Reaction Setup: In a suitable reaction flask, dissolve Methyl 3-hydroxybenzoate in an appropriate solvent.

-

Addition of Reagents: Add formaldehyde to the solution. The reaction may require a catalyst and heating to proceed efficiently.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature.

-

Purification: The crude product is then purified. A documented method involves grinding the crude product with hexane and filtering to yield the final product as a white solid.[3]

-

Drying and Storage: Dry the purified this compound under vacuum. Store in a cool, dry place, preferably under a nitrogen atmosphere.[2]

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. The expected data from these analyses are summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Available | [4] |

| ¹³C NMR | Available | [4] |

| IR | Available | [4] |

| Mass Spectrometry (MS) | Molecular Ion Peak (MS/ESI+): m/z 181.04 [M+H]⁺ | [3] |

Note: Detailed peak assignments for NMR and IR spectra should be consulted from the referenced sources.

Visual Diagrams

The following diagrams illustrate the synthesis workflow and the characterization process for this compound.

Caption: Synthesis workflow for this compound.

Caption: Characterization workflow for this compound.

Biological Activity and Signaling Pathways

Based on publicly available information, there is currently limited data on the specific biological activities and signaling pathways associated with this compound. Further research is required to elucidate its potential pharmacological effects. Its structural similarity to other substituted benzoates suggests it may serve as a scaffold for developing novel bioactive compounds.

Conclusion

This technical guide provides essential information on the synthesis and characterization of this compound. The detailed protocols and compiled data serve as a valuable resource for chemists and researchers. The availability of a straightforward synthetic route and clear characterization parameters positions this compound as a useful intermediate for further chemical exploration and drug discovery efforts.

References

Potential biological activity of "Methyl 4-formyl-3-hydroxybenzoate" derivatives

An In-depth Technical Guide on the Potential Biological Activity of Methyl 4-formyl-3-hydroxybenzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile organic compound characterized by a benzoate structure bearing both a formyl (aldehyde) and a hydroxyl group. Its unique chemical architecture, featuring multiple reactive sites, makes it an attractive scaffold for the synthesis of a diverse array of derivatives with potential applications in medicinal chemistry and drug discovery. The presence of the aldehyde group allows for the formation of various derivatives, including Schiff bases, chalcones, and hydrazones, which have been widely explored for their biological activities. This technical guide provides a comprehensive overview of the potential biological activities of derivatives of this compound, with a focus on their antimicrobial, antioxidant, anticancer, and enzyme inhibitory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutic agents.

While direct studies on a broad range of derivatives of this compound are limited, research on closely related structural analogs, particularly isomers like 4-hydroxy-5-formylbenzoic acid derivatives, provides significant insights into their potential biological activities.

Synthesis of Derivatives

The formyl group of this compound serves as a key functional handle for the synthesis of various derivatives. The general synthetic strategies for preparing Schiff bases, chalcones, and hydrazones are outlined below.

Figure 1: General synthetic pathways for derivatives of this compound.

Experimental Protocols for Synthesis

Protocol 1: General Procedure for the Synthesis of Schiff Base Derivatives [1][2]

-

Dissolve one equivalent of this compound in a suitable solvent such as ethanol or methanol.

-

Add one equivalent of the desired primary amine to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried.

-

Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base.

Protocol 2: General Procedure for the Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation) [3][4]

-

Dissolve one equivalent of this compound and one equivalent of a substituted acetophenone in ethanol.

-

Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the stirred mixture at a low temperature (0-5 °C).

-

Continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

-

Filter the solid, wash with water until neutral, and dry.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol.

Protocol 3: General Procedure for the Synthesis of Hydrazone Derivatives [5]

-

Dissolve one equivalent of this compound in ethanol or methanol.

-

Add a solution of one equivalent of a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) in the same solvent.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 3-5 hours.

-

After cooling, the precipitated product is filtered, washed with cold ethanol, and dried.

-

Recrystallization from a suitable solvent yields the pure hydrazone.

Potential Biological Activities

Antimicrobial Activity

Derivatives of hydroxy-formylbenzoic acids, particularly esters and Schiff bases, have demonstrated notable antimicrobial properties. Studies on esters and Schiff bases of 4-hydroxy-5-formylbenzoic acid, an isomer of the title compound, have shown inhibitory activity against a range of Gram-positive bacteria and fungi.[6] The methyl ester of 4-hydroxy-5-formylbenzoic acid, in particular, exhibited significant antibacterial and antimycotic activity.[6]

Table 1: Antimicrobial Activity of 4-hydroxy-5-formylbenzoic Acid Derivatives (Isomers of this compound Derivatives) [6]

| Compound Type | Derivative | Test Organisms | Activity |

| Ester | Methyl 4-hydroxy-5-formylbenzoate | S. epidermidis, B. subtilis, B. anthracis, M. paratuberculosis (Gram+), C. albicans, A. niger, S. cerevisiae (Fungi) | Good antibacterial and antimycotic activity |

| Schiff Bases | N-aryl derivatives | S. epidermidis, B. subtilis, B. anthracis, M. paratuberculosis (Gram+) | General inhibitory activity against Gram+ bacteria |

Experimental Protocol: Agar Disc Diffusion Method [7][8]

-

Prepare a sterile nutrient agar medium and pour it into sterile Petri dishes.

-

Once solidified, inoculate the agar surface uniformly with a standardized suspension of the test microorganism.

-

Prepare sterile paper discs (6 mm in diameter) and impregnate them with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Place the impregnated discs on the surface of the inoculated agar plates.

-

A disc impregnated with the solvent alone serves as a negative control, and a standard antibiotic disc is used as a positive control.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Measure the diameter of the zone of inhibition around each disc in millimeters.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of chalcone derivatives (mini review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Biological activity of 4-hydroxy-5-formylbenzoic acid derivatives. II. Esters and Schiff bases with antimicrobial activity]. | Semantic Scholar [semanticscholar.org]

- 7. irespub.com [irespub.com]

- 8. tsijournals.com [tsijournals.com]

Methodological & Application

Application of Methyl 4-formyl-3-hydroxybenzoate in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-formyl-3-hydroxybenzoate is a versatile bifunctional aromatic compound possessing hydroxyl, aldehyde, and methyl ester functionalities. Its unique structure, essentially a derivative of salicylaldehyde, makes it a valuable starting material for the synthesis of a variety of heterocyclic compounds. The presence of the electron-withdrawing methyl ester group and the ortho-hydroxyl group to the formyl moiety influences its reactivity, enabling its participation in several classical and multicomponent reactions to form fused heterocyclic systems. These resulting heterocyclic scaffolds, such as coumarins, benzofurans, quinolines, and dihydropyrimidinones, are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key heterocyclic frameworks.

Data Presentation

The following tables summarize quantitative data for the synthesis of various heterocyclic compounds using reactions applicable to this compound. While specific data for this exact substrate is limited in publicly available literature, the presented data is based on analogous reactions with closely related salicylaldehydes or provides expected outcomes based on established synthetic methodologies.

Table 1: Synthesis of Coumarin Derivatives via Knoevenagel Condensation

| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Reaction Time | Expected Product | Anticipated Yield (%) |

| Diethyl malonate | Piperidine | Ethanol | Reflux | 4-6 h | Diethyl 2-((7-hydroxy-4-(methoxycarbonyl))coumarin-3-yl)malonate | 85-95 |

| Ethyl acetoacetate | Piperidine | Ethanol | Room Temp | 15 min - 24 h | Ethyl 2-(7-hydroxy-4-(methoxycarbonyl))coumarin-3-yl)acetate | 80-90 |

| Malononitrile | Piperidine | Ethanol | Reflux | 2-3 h | 2-((7-hydroxy-4-(methoxycarbonyl))coumarin-3-yl)malononitrile | ~90 |

Table 2: Synthesis of Benzofuran Derivatives

| Reagent | Catalyst/Conditions | Solvent | Temperature (°C) | Reaction Time | Expected Product | Anticipated Yield (%) |

| Chloroacetone | K₂CO₃ | Dry Acetone | Reflux | 10-12 h | Methyl 7-hydroxy-2-acetylbenzofuran-6-carboxylate | 70-80 |

Table 3: Synthesis of Quinolines via Friedländer Annulation

| Ketone with α-methylene | Catalyst | Solvent | Temperature (°C) | Reaction Time | Expected Product | Anticipated Yield (%) |

| Ethyl acetoacetate | p-Toluenesulfonic acid | Toluene | Reflux | 8-12 h | Ethyl 7-hydroxy-4-methylquinoline-6-carboxylate | 75-85 |

| Cyclohexanone | KOH | Ethanol | Reflux | 6-8 h | 1,2,3,4-Tetrahydroacridine-5-carboxylic acid, 6-hydroxy-, methyl ester | 70-80 |

Table 4: Synthesis of Dihydropyrimidinones via Biginelli Reaction

| β-Ketoester | Urea Source | Catalyst | Conditions | Reaction Time | Expected Product | Anticipated Yield (%) |

| Ethyl acetoacetate | Urea | HCl or Lewis Acid | Solvent-free or Ethanol | 1-4 h | Ethyl 4-(3-hydroxy-4-(methoxycarbonyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 80-95 |

| Methyl acetoacetate | Thiourea | p-TSA | Reflux | 2-5 h | Methyl 4-(3-hydroxy-4-(methoxycarbonyl)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 80-90 |

Experimental Protocols

Protocol 1: Synthesis of Methyl 7-hydroxy-3-acetylcoumarin-6-carboxylate via Knoevenagel Condensation

This protocol describes a piperidine-catalyzed Knoevenagel condensation followed by intramolecular cyclization to yield a coumarin derivative.

Materials:

-

This compound (1.0 eq)

-

Ethyl acetoacetate (1.1 eq)

-

Piperidine (catalytic amount, ~0.1 eq)

-

Ethanol

-

Cold Ethanol (for washing)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

To this solution, add ethyl acetoacetate (1.1 eq) followed by a catalytic amount of piperidine.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A precipitate is expected to form.[1]

-

After completion of the reaction (typically 15 minutes to 24 hours, depending on the scale and specific conditions), filter the precipitated solid.[1]

-

Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

-

Dry the product under vacuum to obtain pure Methyl 7-hydroxy-3-acetylcoumarin-6-carboxylate.

Expected Characterization Data (for a similar 3-acetylcoumarin):

-

¹H NMR: Signals corresponding to the aromatic protons, the acetyl methyl group, the coumarin C4-proton, and the ester methyl group.

-

¹³C NMR: Resonances for the carbonyl carbons (ester and acetyl), aromatic carbons, and the coumarin ring carbons.

-

IR (KBr, cm⁻¹): Characteristic peaks for O-H stretching (hydroxyl), C=O stretching (ester and ketone), C=C stretching (aromatic and coumarin ring), and C-O stretching.

Protocol 2: Synthesis of Methyl 7-hydroxy-2-acetylbenzofuran-6-carboxylate

This protocol outlines the synthesis of a benzofuran derivative through the reaction of a salicylaldehyde with an α-haloketone.

Materials:

-

This compound (1.0 eq)

-

Chloroacetone (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dry Acetone

Procedure:

-

To a stirred solution of this compound (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq).

-

To this suspension, add chloroacetone (1.1 eq) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 10-12 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure Methyl 7-hydroxy-2-acetylbenzofuran-6-carboxylate.

Protocol 3: Synthesis of Ethyl 7-hydroxy-2,4-dimethylquinoline-6-carboxylate via Friedländer Annulation

The Friedländer synthesis provides a straightforward method for constructing the quinoline ring system.

Materials:

-

This compound (1.0 eq)

-

Ethyl acetoacetate (1.2 eq)

-

p-Toluenesulfonic acid (p-TSA) (catalytic amount, ~0.1 eq) or Potassium Hydroxide (KOH)

-

Toluene or Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), ethyl acetoacetate (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene. Alternatively, a basic catalyst like KOH in ethanol can be used.[2][3]

-

Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If using an acidic catalyst, neutralize the mixture with a saturated solution of sodium bicarbonate. If using a basic catalyst, neutralize with dilute hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the desired quinoline derivative.

Protocol 4: Synthesis of Ethyl 4-(3-hydroxy-4-(methoxycarbonyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate via Biginelli Reaction

This one-pot, three-component reaction is an efficient method for the synthesis of dihydropyrimidinones (DHPMs).[4][5]

Materials:

-

This compound (1.0 eq)

-

Ethyl acetoacetate (1.0 eq)

-

Urea (1.5 eq)

-

Hydrochloric acid (HCl) or a Lewis acid catalyst (e.g., ZnCl₂) (catalytic amount)

-

Ethanol (optional, can be run solvent-free)

Procedure:

-

In a round-bottom flask, mix this compound (1.0 eq), ethyl acetoacetate (1.0 eq), urea (1.5 eq), and a catalytic amount of the acid catalyst.

-

The reaction can be performed neat (solvent-free) by heating the mixture, or by refluxing in a solvent such as ethanol.

-

Heat the reaction mixture (typically 80-100 °C) for 1-4 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature. A solid product should precipitate.

-

If the reaction was performed in a solvent, the product can be collected by filtration. If solvent-free, add a small amount of cold ethanol to the solidified mass and then filter.

-

Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure dihydropyrimidinone derivative.

Mandatory Visualizations

References

Application of Methyl 4-formyl-3-hydroxybenzoate in Medicinal Chemistry: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-formyl-3-hydroxybenzoate is a versatile aromatic organic compound with the chemical formula C₉H₈O₄. Its structure, featuring a benzoate core substituted with hydroxyl, formyl, and methyl ester groups, makes it a valuable building block in medicinal chemistry. The presence of multiple reactive sites allows for its elaboration into a diverse array of complex molecules, including heterocyclic compounds and other scaffolds of therapeutic interest. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential therapeutic agents, particularly focusing on its role as a precursor for PI3K and HDAC6 inhibitors.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₉H₈O₄ |

| Molecular Weight | 180.16 g/mol |

| CAS Number | 24589-98-8 |

| Appearance | White to off-white crystalline powder |

| IUPAC Name | This compound |

| Synonyms | 4-Carbomethoxysalicylaldehyde, 2-hydroxy-4-methoxycarbonylbenzaldehyde |

Applications in Medicinal Chemistry

This compound serves as a key starting material in the synthesis of bioactive molecules targeting important cellular pathways implicated in cancer and neurodegenerative diseases.

Precursor for PI3K Inhibitors (Benzoxazepines)

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1][2][3] this compound has been identified as a key intermediate in the synthesis of benzoxazepine compounds that exhibit PI3K inhibitory activity.[3]

Signaling Pathway

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which recruits and activates PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to form phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including mTOR, leading to the promotion of cell growth and proliferation.

References

Methyl 4-formyl-3-hydroxybenzoate: A Versatile Precursor for the Synthesis of Biologically Active Molecules

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-formyl-3-hydroxybenzoate is a valuable and versatile building block in organic synthesis, serving as a key precursor for a diverse range of biologically active molecules. Its unique trifunctional nature, featuring a methyl ester, a formyl group, and a hydroxyl group on a benzene ring, allows for a variety of chemical transformations to construct complex molecular architectures. These derivatives have shown significant potential in drug discovery, with applications as enzyme inhibitors and antimicrobial agents. This document provides detailed application notes and experimental protocols for the synthesis of several classes of bioactive compounds derived from this compound.

I. Synthesis of Histone Deacetylase 6 (HDAC6) Inhibitors

HDAC6 is a promising therapeutic target in oncology and neurodegenerative diseases. This compound can be utilized as a starting material for the synthesis of potent and selective HDAC6 inhibitors.

Quantitative Data: HDAC6 Inhibition

| Compound ID | Target | IC50 (nM) | Selectivity vs. other HDACs | Reference |

| 8g | HDAC6 | 21 | 40-fold selective | [1] |

| 11a | HDAC6 | 0.5 | Highly selective vs. HDAC1 & HDAC8 | [2] |

| 18 | HDAC6 | 0.1 | Highly selective vs. HDAC1 & HDAC8 | [2] |

| 5b | HDAC6 | 150 | Selective vs. HDAC4 & HDAC8 | [3] |

| 5o | HDAC6 | 400 | 18-fold vs. HDAC4, 36-fold vs. HDAC8 | [3] |

Experimental Protocol: Synthesis of an Adamantane-Containing HDAC6 Inhibitor Intermediate

This protocol is adapted from methodologies described for the synthesis of HDAC6 inhibitors.

Reaction: Reductive amination of this compound with adamantanemethylamine.

Materials:

-

This compound

-

Adamantanemethylamine

-

Methanol

-

Sodium borohydride

-

Ethyl acetate

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve 100 mg (0.556 mmol) of this compound and 96.4 mg (0.583 mmol, 1.05 eq) of adamantanemethylamine in 2 mL of methanol in a round-bottom flask.

-

Stir the solution at room temperature for 30 minutes to facilitate imine formation.

-

Carefully add 37.8 mg (1.00 mmol, 1.80 eq) of sodium borohydride to the reaction mixture in portions.

-

Continue stirring the reaction mixture for approximately 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture in vacuo to remove the methanol.

-

Partition the residue between ethyl acetate and water.

-

Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Signaling Pathway Diagram: HDAC6 Inhibition

HDAC6 Inhibition Pathway

II. Synthesis of Phosphoinositide 3-kinase (PI3K) Inhibitors

The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it a key target for drug development. This compound serves as a precursor for the synthesis of benzoxazepin-based PI3K inhibitors.

Quantitative Data: PI3K Inhibition

| Compound ID | Target | IC50 (µM) | Cell Line | Reference |

| 7b | PI3Kα | ~50 | - | [4] |

| 7c | PI3Kα | >500 | MCF7 | [4] |

Note: The provided references describe the synthesis of PI3K inhibitors using precursors structurally related to this compound, demonstrating the utility of this scaffold.

Experimental Protocol: Synthesis of an Imidazole Intermediate for PI3K Inhibitors

This protocol is based on the synthesis of intermediates for benzoxazepin PI3K inhibitors.

Reaction: Condensation reaction to form a substituted imidazole.

Materials:

-

This compound

-

40% aqueous solution of ethanedial (glyoxal)

-

50% aqueous ammonia

-

Methanol

-

Ethyl acetate

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, prepare a mixture of 4.8 g (27 mmol) of this compound, 11.6 g (79.93 mmol) of a 40% aqueous solution of ethanedial, and 6.8 g (399 mmol) of 50% aqueous ammonia in 50 mL of methanol.

-

Stir the mixture vigorously for at least 2 hours, or until the reaction is complete as monitored by TLC.

-

Remove the solvent by rotary evaporation.

-

Partition the resulting residue between ethyl acetate and water.

-

Filter the mixture to remove any precipitates.

-

Carefully adjust the pH of the aqueous layer to 5-6 with 1N HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the imidazole derivative by column chromatography.

Signaling Pathway Diagram: PI3K/Akt/mTOR Pathway Inhibition

PI3K/Akt/mTOR Signaling Pathway

III. Synthesis of Chalcones with Antioxidant Activity

Chalcones are a class of flavonoids known for their antioxidant properties. This compound can be used as the aldehydic component in the Claisen-Schmidt condensation to produce chalcones.

Quantitative Data: Antioxidant Activity of Chalcone Derivatives

| Compound ID | Assay | IC50 (µM) | Standard (IC50, µM) | Reference |

| JVF3 | DPPH | 61.4 | Ascorbic Acid (54.08) | [5] |

| JVC1 | ABTS | 85.3 | Ascorbic Acid (91.21) | [5] |

| JVC3 | ABTS | 53.76 | Ascorbic Acid (91.21) | [5] |

| JVC4 | ABTS | 50.34 | Ascorbic Acid (91.21) | [5] |

| JVC5 | ABTS | 83.15 | Ascorbic Acid (91.21) | [5] |

| JVF2 | ABTS | 89.12 | Ascorbic Acid (91.21) | [5] |

| C1 | DPPH | 40.52 µg/mL | Ascorbic Acid (31.48 µg/mL) | [6] |

| F1 | DPPH | 42.90 µg/mL | Ascorbic Acid (31.48 µg/mL) | [6] |

Experimental Protocol: Synthesis of Chalcones

Reaction: Claisen-Schmidt condensation of this compound with a substituted acetophenone.

Materials:

-

This compound

-

Substituted acetophenone (e.g., 2,4-dihydroxy acetophenone)

-

Ethanol

-

Aqueous potassium hydroxide (40%)

-

Dilute hydrochloric acid

-

Beaker

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve this compound (0.01 mol) and the substituted acetophenone (0.01 mol) in ethanol (25 mL) in a beaker.

-

Cool the mixture in an ice bath.

-

Slowly add aqueous potassium hydroxide solution (40%) dropwise with constant stirring.

-

Continue stirring the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Recrystallize the crude chalcone from ethanol to obtain the purified product.

Experimental Workflow: Synthesis and Antioxidant Evaluation of Chalcones

Chalcone Synthesis and Evaluation Workflow

IV. Synthesis of Schiff Bases with Antimicrobial Activity

Schiff bases derived from this compound and various primary amines have demonstrated potential as antimicrobial agents.

Quantitative Data: Antimicrobial Activity of Schiff Base Derivatives

| Compound ID | Organism | MIC (µg/mL) | Reference |

| 3e | S. aureus | 24-49 | [7] |

| 3c | Candida | 24 | [7] |

Note: The references indicate that Schiff bases derived from substituted aldehydes show antimicrobial activity. While not all directly start from this compound, the principle of forming active Schiff bases from this precursor is well-established.

Experimental Protocol: Synthesis of Schiff Bases

Reaction: Condensation of this compound with a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., 3,3′-diaminodipropylamine)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add the primary amine (1 equivalent) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration.

-

If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.

-

Wash the collected solid with a small amount of cold ethanol and dry.

Logical Relationship: From Precursor to Antimicrobial Action

Schiff Base Synthesis and Activity

Conclusion

This compound is a highly adaptable precursor for the synthesis of a wide array of biologically active molecules. The protocols and data presented herein demonstrate its utility in developing novel inhibitors for key therapeutic targets like HDAC6 and PI3K, as well as compounds with significant antioxidant and antimicrobial properties. Researchers in drug discovery and medicinal chemistry can leverage the reactivity of this scaffold to generate diverse chemical libraries for screening and lead optimization.

References

- 1. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of potent and selective HDAC6 inhibitors led to unexpected opening of a quinazoline ring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway | MDPI [mdpi.com]

- 5. ijcea.org [ijcea.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]

Application Notes and Protocols for Methyl 4-formyl-3-hydroxybenzoate in Solid-Phase Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase organic synthesis (SPOS) is a cornerstone of modern drug discovery, enabling the rapid synthesis of large numbers of compounds for screening and lead optimization. The choice of a suitable linker, which tethers the growing molecule to the solid support, is critical for the success of any solid-phase synthesis. An ideal linker should be stable to a wide range of reaction conditions and be cleavable under specific, mild conditions to release the final product.

This document provides detailed application notes and protocols for the proposed use of Methyl 4-formyl-3-hydroxybenzoate as a versatile linker in solid-phase organic synthesis. While direct literature precedent for this specific application is limited, its bifunctional nature—possessing a phenolic hydroxyl group for resin attachment and an aldehyde for substrate immobilization—makes it an excellent candidate for SPOS, analogous to well-established aldehyde-based linkers. The protocols outlined below are based on established methodologies for similar phenolic and aldehyde-containing linkers.

The proposed linker allows for the immobilization of primary amines via reductive amination. The resulting secondary amine on the solid support can then be further functionalized. The final product can be cleaved from the resin under mild acidic conditions, which are compatible with a wide range of functional groups.

Core Principle and Workflow

The central strategy involves immobilizing this compound onto a highly acid-labile resin, such as 2-chlorotrityl chloride (2-CTC) resin, through its phenolic hydroxyl group. The aldehyde functionality then serves as an anchor point for the first building block, typically a primary amine, via reductive amination. Subsequent synthetic transformations can be performed on the resin-bound substrate. Finally, the synthesized molecule is cleaved from the resin using a mild acidic cocktail.

Caption: General workflow for solid-phase synthesis using the proposed this compound linker.

Experimental Protocols

Protocol 1: Immobilization of this compound on 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of the linker to the solid support via an ether linkage.

Materials:

-

2-Chlorotrityl chloride resin (100-200 mesh, ~1.6 mmol/g loading)

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

Solid-phase synthesis vessel

-

Orbital shaker

Procedure:

-

Swell the 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

-

Drain the DCM.

-

In a separate flask, dissolve this compound (0.432 g, 2.4 mmol, 1.5 eq) in anhydrous DCM (15 mL).

-

Add the solution of the linker to the swollen resin.

-

Add DIPEA (0.84 mL, 4.8 mmol, 3.0 eq) to the resin slurry.

-

Agitate the mixture on an orbital shaker at room temperature for 4 hours.

-

To cap any unreacted chlorotrityl groups, add MeOH (1 mL) and agitate for an additional 30 minutes.

-

Drain the reaction solution and wash the resin sequentially with DCM (3 x 15 mL), DMF (3 x 15 mL), MeOH (3 x 15 mL), and finally DCM (3 x 15 mL).

-

Dry the resin under high vacuum to a constant weight.

Loading Determination: The loading of the linker on the resin can be determined gravimetrically (by weight gain) or by cleaving the linker from a small amount of resin and quantifying it via UV-Vis spectrophotometry.

Protocol 2: Reductive Amination for Substrate Loading

This protocol details the attachment of a primary amine to the aldehyde group of the immobilized linker.

Materials:

-

Linker-functionalized resin from Protocol 1

-

Primary amine (e.g., benzylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

N,N-Dimethylformamide (DMF)

-

Acetic acid (AcOH)

-

DCM, DMF, MeOH for washing

Procedure:

-

Swell the linker-functionalized resin (0.5 g) in DMF (5 mL) for 30 minutes.

-

Drain the DMF.

-

Prepare a solution of the primary amine (5.0 eq relative to resin loading) in a 1% AcOH solution in DMF (5 mL).

-

Add the amine solution to the resin and agitate at room temperature for 1 hour to form the imine intermediate.

-

Add sodium triacetoxyborohydride (5.0 eq relative to resin loading) to the reaction mixture.

-

Agitate the suspension at room temperature for 12-16 hours.

-